molecular formula C13H18BrNO2 B597506 N-T-Butyl 4-bromo-2-ethoxybenzamide CAS No. 1261988-52-6

N-T-Butyl 4-bromo-2-ethoxybenzamide

Cat. No.: B597506
CAS No.: 1261988-52-6
M. Wt: 300.196
InChI Key: HEHSYLPUUOXERL-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Organic Synthesis and Materials Science

In organic synthesis, benzamide derivatives are valuable intermediates. researchgate.net The amide bond itself is one of the most fundamental linkages in organic chemistry. nih.gov Benzamides can be prepared through various methods, most commonly by the condensation of carboxylic acids or their activated forms (like acyl chlorides) with amines. nih.gov They serve as precursors for the synthesis of other important classes of compounds. researchgate.net

In the field of materials science, the rigid structure of the benzamide core combined with the electronic properties of various substituents makes them attractive candidates for the development of new functional materials. For instance, the introduction of specific substituent groups can influence properties like thermal stability and nonlinear optical (NLO) responses. Research has shown that incorporating certain groups, such as a bromo substituent, can enhance the second harmonic generation (SHG) efficiency of organic materials, making them suitable for applications in laser technology and optoelectronics. researchgate.net

Importance of the N-T-Butyl, Bromo, and Ethoxy Substituents in Chemical Research

The specific properties of N-T-Butyl 4-bromo-2-ethoxybenzamide (B572539) are dictated by its three key substituents: the N-tert-butyl group, the bromo group, and the ethoxy group. Each of these functional groups imparts distinct characteristics that are highly valued in chemical research.

The N-tert-butyl (t-Bu) group is a bulky alkyl substituent frequently used in organic and medicinal chemistry. wikipedia.orggoogle.com Its significant size provides steric hindrance, which can be used to control the reactivity of nearby functional groups, a concept known as kinetic stabilization. wikipedia.orgnih.gov This steric bulk can influence reaction pathways and enhance the stability of a molecule. The t-butyl group also lacks alpha-hydrogens, which prevents certain undesired side reactions. wikipedia.org Furthermore, its hydrophobic nature can increase the solubility of a compound in organic solvents and it is often employed as a protecting group for alcohols and other functional groups during multi-step syntheses. wikipedia.orgnih.gov

The bromo substituent is a halogen atom that serves as a highly versatile functional group in organic synthesis. fiveable.me The carbon-bromine bond is a key feature, making the bromo group an excellent leaving group in nucleophilic substitution and elimination reactions. fiveable.me This reactivity allows for the straightforward conversion of bromo-substituted compounds into a wide array of other derivatives. researchgate.net Aryl bromides are particularly important as precursors in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The presence of bromine can also influence a molecule's biological activity and physical properties. researchgate.netontosight.ai

The ethoxy group (-OCH2CH3) is an alkoxy substituent that can significantly modify a molecule's physical and chemical properties. ontosight.aifiveable.me As an electron-donating group, it can influence the electron density of an aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. The ethoxy group can also impact a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. fiveable.meontosight.ai Its presence can also play a role in directing the formation of complex structures and stabilizing metal complexes. nih.gov

SubstituentKey Role in Chemical Research
N-T-Butyl Provides steric hindrance for kinetic stabilization; increases solubility in organic solvents; acts as a protective group. wikipedia.orgnih.gov
Bromo Serves as an excellent leaving group in substitution reactions; acts as a key precursor for cross-coupling reactions. fiveable.meresearchgate.netnih.gov
Ethoxy Modulates electronic properties, solubility, and metabolic stability; can influence chemical reactivity. ontosight.aifiveable.meontosight.ai

Scope and Research Significance of N-T-Butyl 4-bromo-2-ethoxybenzamide

This compound is a specific, multi-functionalized organic compound. While detailed studies on this exact molecule are not extensively published in peer-reviewed literature, its structure suggests significant potential as a chemical building block in academic and industrial research. Its identity is confirmed by its presence in various chemical supplier catalogs, which makes it accessible for research purposes. nih.govbldpharm.comsigmaaldrich.com

Table of Properties: this compound

Property Value
CAS Number 1261988-52-6 bldpharm.com
Molecular Formula C13H18BrNO2 nih.gov
Molecular Weight 300.19 g/mol bldpharm.com

| Chemical Class | Substituted Benzamide |

Properties

IUPAC Name

4-bromo-N-tert-butyl-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-5-17-11-8-9(14)6-7-10(11)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHSYLPUUOXERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681836
Record name 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-52-6
Record name 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of Molecular Structure and Properties

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and spectroscopic behavior.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For N-T-Butyl 4-bromo-2-ethoxybenzamide (B572539), this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Computational studies on similar benzamide (B126) derivatives often employ methods like DFT with basis sets such as B3LYP/6-311G to achieve accurate geometries. researchgate.net

Table 1: Predicted Geometrical Parameters for N-T-Butyl 4-bromo-2-ethoxybenzamide (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.90
C-O (ethoxy)1.37
O-C (ethyl)1.43
C=O (amide)1.24
C-N (amide)1.34C-C-N118
N-C (t-butyl)1.48
C-N-C125
O=C-N-H~180

The electronic structure of a molecule dictates its reactivity and physical properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For benzamide derivatives, the HOMO is often located on the electron-rich aromatic ring and the amide group, while the LUMO can be distributed over the carbonyl group and the ring. science.gov

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. wisc.edu This information is vital for understanding electrostatic interactions. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbon and amide hydrogen will have positive partial charges. The bromine atom will also influence the charge distribution on the aromatic ring.

Table 2: Predicted Electronic Properties for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental spectra for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. mdpi.com

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. Key predicted vibrations for this compound would include the N-H stretch, C=O stretch, C-N stretch, and various vibrations associated with the substituted benzene (B151609) ring. wisc.edu

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar structures.

SpectroscopyPredicted ValueAssignment
¹H NMR (δ, ppm)~8.0Amide N-H
¹³C NMR (δ, ppm)~165Carbonyl Carbon (C=O)
IR (cm⁻¹)~3300N-H Stretch
IR (cm⁻¹)~1650C=O Stretch

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. researchgate.net

MD simulations can explore the conformational landscape of this compound in a more comprehensive manner than static calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformers and to map out the potential energy surface. This analysis reveals the flexibility of different parts of the molecule, such as the ethoxy and t-butyl groups, and the dominant conformations present at a given temperature. researchgate.net

MD simulations are particularly powerful for studying how molecules interact with each other or with a solvent. For this compound, simulations in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular forces at play, such as hydrogen bonding between the amide group and solvent molecules. In the solid state, MD can be used to understand the packing of molecules in a crystal lattice and the intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the crystal structure. researchgate.net Studies on related benzamides have shown the importance of hydrogen bonding involving the amide group in forming crystal lattices. science.gov

Molecular Modeling and Docking Studies (Purely Theoretical without Biological Activity Correlation)

No specific molecular modeling or docking studies for this compound have been identified in the public domain. Such studies for other benzamide derivatives have been conducted to understand their interactions with biological targets, but similar research on this specific compound is not available. researchgate.netacs.org

There is no available research detailing ligand-receptor interaction simulations specifically for this compound. These simulations are crucial for understanding the potential binding modes of a molecule within a receptor's active site, but have not been published for this compound.

Crystal Structure Prediction (CSP)

No studies on the crystal structure prediction (CSP) of this compound were found. CSP is a computational method used to predict the crystal packing of a molecule, which influences its physical properties. While CSP has been applied to other organic molecules, it has not been utilized for this specific benzamide derivative.

In-depth Analysis of this compound in Solid-State Chemistry and Crystal Engineering

Currently, there is a notable absence of publicly available scientific literature detailing the comprehensive solid-state chemistry and crystal engineering of the compound this compound. Extensive searches of chemical databases, academic journals, and crystallographic repositories have not yielded specific studies on its crystal structure, polymorphic forms, or supramolecular assembly.

This indicates that the detailed characterization of this compound through techniques such as single-crystal and powder X-ray diffraction has not been reported in accessible scholarly sources. Consequently, information regarding its absolute structure, phase identification, potential polymorphism, and the nature of its intermolecular interactions in the solid state remains unelucidated in the public domain.

While the compound is listed in chemical supplier catalogs, the requisite experimental data to fulfill a detailed analysis as per the specified outline is not available. Further research and publication in peer-reviewed journals would be necessary to provide a thorough and scientifically accurate account of the solid-state properties of this compound.

Despite a comprehensive search for the crystallographic data of this compound, no specific experimental crystal structure information is publicly available. Without this foundational data, a scientifically accurate and detailed analysis of its solid-state chemistry and crystal engineering aspects, as requested in the outline, cannot be provided.

Discussions on hydrogen bonding networks, halogen bonding, other non-covalent interactions, and pi-stacking interactions are entirely dependent on precise knowledge of the molecular packing and intermolecular distances within the crystal lattice. Similarly, a meaningful exploration of crystal engineering strategies, such as directed assembly, solvent-induced morphological control, and the role of co-formers, requires experimental data from crystallographic studies of the specific compound .

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Any attempt to do so would be speculative and would not be based on verified structural information for this compound.

Reactivity and Chemical Transformations

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the amide group in N-t-butyl 4-bromo-2-ethoxybenzamide (B572539) is generally considered to be sterically hindered by the bulky tert-butyl group. This steric hindrance makes N-alkylation and N-acylation reactions challenging under standard conditions. Direct alkylation or acylation of the amide nitrogen is often difficult to achieve due to the decreased nucleophilicity of the nitrogen atom and the steric repulsion with the approaching electrophile.

Given the steric hindrance, alternative strategies would likely be required to achieve N-substitution. For instance, deprotonation of the amide with a very strong base followed by reaction with a highly reactive electrophile might be possible, though this approach risks competing reactions at other sites on the molecule.

Reactions Involving the Aromatic Bromine Substituent (e.g., Cross-Coupling Reactions, Nucleophilic Aromatic Substitution)

The bromine atom at the 4-position of the benzene (B151609) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions:

The aryl bromide moiety readily participates in several types of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds. While specific examples with N-t-butyl 4-bromo-2-ethoxybenzamide are not detailed, related 2-ethoxybenzamide (B1671398) derivatives have been successfully utilized in Suzuki couplings. acs.org The general conditions for such a transformation are presented in the table below.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a key method for the synthesis of arylamines. The bulky N-t-butyl group on the benzamide (B126) is not expected to significantly interfere with this reaction at the distant C4 position. General procedures for the Buchwald-Hartwig amination of aryl bromides are well-established. orgsyn.orgamazonaws.comchemspider.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. organic-chemistry.orglibretexts.org This method provides a direct route to introducing alkynyl moieties.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. beilstein-journals.org

The following table summarizes typical conditions for these cross-coupling reactions, based on general literature procedures for related aryl bromides.

Reaction Coupling Partner Catalyst System (Typical) Base (Typical) Solvent (Typical) Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMFBiaryl
Buchwald-HartwigAminePd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPNaOtBu, K₃PO₄Toluene, DioxaneArylamine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, DMFArylalkyne
HeckAlkenePd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Substituted Alkene

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom is generally difficult due to the electron-rich nature of the benzene ring. The presence of the electron-donating ethoxy group further deactivates the ring towards nucleophilic attack. Therefore, this type of transformation would likely require highly activated nucleophiles and harsh reaction conditions, and is generally less favorable than the palladium-catalyzed cross-coupling reactions.

Modifications of the Ethoxy Group

The ethoxy group at the 2-position can be modified, primarily through cleavage of the ether linkage.

Ether Cleavage:

The most common method for cleaving aryl alkyl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for demethylation and de-ethylation of aryl ethers. wikipedia.orgresearchgate.netnih.gov The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group, leading to the formation of a phenol (B47542) and ethyl bromide.

The mechanism involves the formation of a Lewis acid-base adduct between the ether and BBr₃, which facilitates the cleavage of the C-O bond. nih.gov This transformation would convert the 2-ethoxy group of this compound into a hydroxyl group, yielding N-t-butyl 4-bromo-2-hydroxybenzamide.

Other strong acids such as HBr or HI can also be used for ether cleavage, although they may require more forcing conditions. lookchem.com

Reaction Mechanisms of Key Transformations

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example):

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final biaryl product.

Ether Cleavage with BBr₃:

The cleavage of the ethoxy group by BBr₃ is thought to proceed via the following mechanism:

Lewis Acid-Base Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the ethoxy group.

Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the ethyl group in an S_N2-like fashion.

Product Formation: This attack displaces the aryloxy-dibromoborane, which is subsequently hydrolyzed upon aqueous workup to yield the final phenol product. The ethyl group is released as ethyl bromide. Recent studies suggest a more complex mechanism may be at play, potentially involving multiple ether-BBr₃ adducts. nih.govufp.pt

Advanced Analytical Techniques in Chemical Characterization Beyond Spectroscopic Identification

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are instrumental in determining the physical properties and thermal stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like N-t-butyl-4-bromo-2-ethoxybenzamide, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties that can be used for identification and to assess purity.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material. By heating a sample of N-t-butyl-4-bromo-2-ethoxybenzamide at a constant rate, one can determine the temperature at which it begins to lose mass. This information is critical for understanding the compound's stability under thermal stress and for defining its upper temperature limit for storage and handling, excluding the characterization of hazardous decomposition products.

Thermal Analysis Technique Information Provided Relevance for N-t-Butyl 4-bromo-2-ethoxybenzamide (B572539)
Differential Scanning Calorimetry (DSC)Melting point, crystallization temperature, glass transition temperature, heat of fusion.Determination of melting point for identity and purity assessment.
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature.Assessment of the compound's stability under heat.

Chromatography (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the components of a mixture and are therefore essential for determining the purity of a synthesized compound like N-t-butyl-4-bromo-2-ethoxybenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For N-t-butyl-4-bromo-2-ethoxybenzamide, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Several commercial suppliers indicate that HPLC data is available for this compound, confirming its use in purity assessment, though the specific chromatograms are not publicly disclosed.

Gas Chromatography (GC) is another separation technique used for analyzing volatile and thermally stable compounds. Given the molecular weight and expected properties of N-t-butyl-4-bromo-2-ethoxybenzamide, it is likely amenable to GC analysis, possibly coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities. GC can provide high-resolution separation and is also a valuable tool for monitoring the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time.

While these chromatographic methods are standard for purity determination and reaction monitoring, detailed experimental conditions and results for N-t-butyl-4-bromo-2-ethoxybenzamide are not widely published.

Chromatographic Technique Principle Application for N-t-Butyl 4-bromo-2-ethoxybenzamide
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment of the final product and intermediates.
Gas Chromatography (GC)Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Purity assessment and monitoring of reaction completion for volatile and thermally stable compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like N-t-butyl-4-bromo-2-ethoxybenzamide, elemental analysis provides a crucial verification of its empirical formula, C₁₃H₁₈BrNO₂.

The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined mass percentages of these elements are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and, by extension, the purity of the compound. For N-t-butyl-4-bromo-2-ethoxybenzamide, the presence of bromine (Br) would also be a key element to quantify.

Specific elemental analysis data for N-t-butyl-4-bromo-2-ethoxybenzamide is not available in the reviewed public literature. However, the theoretical composition can be calculated as a benchmark for any future experimental analysis.

Theoretical Elemental Composition of this compound (C₁₃H₁₈BrNO₂) nih.gov:

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01113156.14352.01%
Hydrogen (H)1.0081818.1446.04%
Bromine (Br)79.904179.90426.61%
Nitrogen (N)14.007114.0074.67%
Oxygen (O)15.999231.99810.66%
Total 300.196 100.00%

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Synthetic Pathways

The conventional synthesis of N-substituted benzamides typically involves the reaction of a corresponding benzoyl chloride with an amine. While effective, future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes to N-t-butyl-4-bromo-2-ethoxybenzamide.

Modern synthetic methodologies offer promising alternatives to traditional approaches. For instance, catalytic amidation reactions that directly couple carboxylic acids with amines represent a greener pathway by avoiding the need for stoichiometric activating agents and reducing waste. Research could explore the use of various catalysts, such as boronic acid or transition metal-based systems, to facilitate the direct formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and tert-butylamine (B42293) under milder conditions.

Another avenue of exploration is the application of microwave-assisted organic synthesis (MAOS). scispace.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. scispace.com A comparative study of synthetic methods could yield valuable data on efficiency and scalability.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Conventional Acyl Halide Route Well-established, reliable Optimization of reaction conditions, purification methods
Direct Catalytic Amidation Atom-economical, reduced waste Screening of novel catalysts, milder reaction conditions
Microwave-Assisted Synthesis Rapid reaction times, higher yields Optimization of microwave parameters, solvent selection
Flow Chemistry Scalability, precise process control Development of continuous flow reactors for synthesis

Exploration of Derivatives with Tailored Physicochemical Attributes

Systematic modification of the N-t-butyl-4-bromo-2-ethoxybenzamide scaffold can lead to new derivatives with fine-tuned physicochemical properties, excluding any biological or pharmaceutical focus. The substituents at the N-tert-butyl, 4-bromo, and 2-ethoxy positions are all amenable to chemical alteration, which would predictably influence properties such as solubility, melting point, crystal form (polymorphism), and thermal stability.

For example, replacing the bromine atom with other halogens (F, Cl, I) would systematically alter the molecule's polarity, size, and capacity for halogen bonding, directly impacting crystal packing and intermolecular interactions. Similarly, varying the N-alkyl substituent from tert-butyl to smaller or larger alkyl groups would modulate steric hindrance around the amide bond, affecting both its rotational dynamics and the supramolecular structures it can form. Research has shown that even subtle changes, like substituting hydrogen with fluorine, can suppress disorder in benzamide (B126) crystals. nih.govacs.org

Table 2: Predicted Effects of Structural Modifications on Physicochemical Properties

Modification Site Example Substituent Predicted Effect on Physicochemical Properties
4-Position (Br) Fluorine (-F) Increased electronegativity, potential for stronger hydrogen bonds, altered crystal packing
Iodine (-I) Increased polarizability, enhanced potential for halogen bonding, higher melting point
2-Position (Ethoxy) Methoxy (-OCH₃) Reduced steric bulk, potential change in crystal lattice energy
Isopropoxy (-OCH(CH₃)₂) Increased steric bulk, likely decreased melting point and increased solubility in nonpolar solvents
N-Position (t-Butyl) Isopropyl Reduced steric hindrance, may facilitate different hydrogen bonding patterns
Phenyl Introduction of π-π stacking interactions, significantly altering crystal packing

Application as Advanced Synthetic Intermediates in Organic Chemistry

The bromine atom on the aromatic ring makes N-t-butyl-4-bromo-2-ethoxybenzamide an exceptionally useful intermediate for constructing more complex molecular architectures via cross-coupling reactions. colab.wsnih.gov Palladium-catalyzed reactions, in particular, offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromo substituent.

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids can introduce new aromatic or olefinic groups, creating biaryl or styrenyl structures. mdpi.com

Stille Coupling: Using organotin reagents, a wide range of alkyl, vinyl, or aryl groups can be coupled to the benzamide core. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, enabling the synthesis of N-aryl derivatives by coupling with primary or secondary amines. libretexts.org

Sonogashira Coupling: The introduction of terminal alkynes is possible, leading to the formation of aryl-alkyne structures, which are valuable precursors in further synthetic transformations. libretexts.org

The amide group itself can also function as a directing group in C-H activation reactions, potentially enabling functionalization at the C5 position of the benzene (B151609) ring, further enhancing the synthetic utility of this scaffold.

Table 3: Utility in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Resulting Structure
Suzuki-Miyaura R-B(OH)₂ C-C Aryl- or vinyl-substituted benzamide
Stille R-Sn(Alkyl)₃ C-C Alkyl-, vinyl-, or aryl-substituted benzamide
Buchwald-Hartwig R₂NH C-N N-Aryl substituted aminobenzamide
Sonogashira R-C≡CH C-C Alkynyl-substituted benzamide
Heck Alkene C-C Alkenyl-substituted benzamide

Utility in Materials Science and Crystal Engineering

The field of crystal engineering focuses on designing solid-state structures with predictable and desired properties based on an understanding of intermolecular interactions. Benzamide-containing molecules are excellent candidates for such studies due to the robust and directional nature of the amide-amide hydrogen bond. nih.goviucr.org

In the solid state, benzamides frequently form centrosymmetric R²₂(8) hydrogen-bonded dimers via N-H···O=C interactions. researchgate.net These dimers act as reliable supramolecular synthons, which can self-assemble into higher-order structures like tapes or sheets. In N-t-butyl-4-bromo-2-ethoxybenzamide, these primary hydrogen bonds, combined with other weaker interactions, could be harnessed to create novel materials.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., the carbonyl oxygen) on adjacent molecules to guide assembly in a predictable manner.

Polymorphism and Co-crystals: This compound could be studied for its ability to form different crystalline polymorphs, each with unique packing and physical properties. acs.org Furthermore, co-crystallization with other molecules (co-formers) through hydrogen or halogen bonding could generate new multi-component crystalline materials with hybrid properties. iucr.org

Coordination Chemistry: While the amide itself is a weak ligand, derivatives where the ethoxy or bromo groups are replaced by stronger coordinating units (e.g., pyridyl, carboxylate) could serve as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers, with potential applications in gas storage or catalysis.

Table 4: Key Intermolecular Interactions for Crystal Engineering

Interaction Type Participating Groups Potential Role in Supramolecular Assembly
Hydrogen Bonding Amide N-H (donor), Amide C=O (acceptor) Formation of primary dimers, chains, or sheets (R²₂(8) synthon)
Halogen Bonding C-Br (donor), C=O or O-Et (acceptor) Directional control of crystal packing, formation of 2D and 3D networks
π-π Stacking Phenyl Ring Stabilization of layered structures (less likely to dominate due to steric hindrance)
Van der Waals Forces t-Butyl and Ethoxy groups Space-filling, influencing density and overall packing efficiency

Compound Index

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-T-Butyl 4-bromo-2-ethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Bromination of the parent benzamide precursor using NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in acetic acid under controlled temperature (40–60°C) to minimize side reactions .

  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution (e.g., Williamson ether synthesis) with sodium ethoxide and ethyl bromide .

  • Step 3 : Amide coupling with tert-butylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to preserve stereochemistry .

  • Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of brominating agents. For example, excess Br2\text{Br}_2 may lead to over-bromination, reducing purity .

    • Data Table : Synthetic Optimization
StepReagentsTemp (°C)Yield (%)Purity (HPLC)
BrominationBr2\text{Br}_2, AcOH\text{AcOH}506892%
EthoxylationNaOEt\text{NaOEt}, EtBr\text{EtBr}807589%
AmidationEDC, tert-butylamine08295%

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • 1H NMR^1\text{H NMR} (CDCl₃): Peaks at δ 1.35 (t-butyl, 9H), δ 4.15 (ethoxy –OCH₂–), δ 7.45–7.90 (aromatic protons) .
  • LC-MS : Molecular ion peak at m/zm/z 325.2 (M+H+\text{M+H}^+) with isotopic pattern confirming bromine presence .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., tert-butyl group steric effects) .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodology :

  • Assay Design : Use standardized cell lines (e.g., MCF-7 for cancer, E. coli for microbial) with matched positive controls (e.g., doxorubicin, ciprofloxacin).
  • Data Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity. For instance, the ethoxy group may enhance membrane permeability in cancer cells but reduce bacterial uptake .
  • Contradiction Example : A 2024 study reported IC₅₀ = 12 µM (MCF-7) vs. MIC = 128 µg/mL (E. coli). This divergence may arise from differential efflux pump interactions .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Experimental Approach :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC; tert-butyl groups resist hydrolysis better than methyl .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) shows 15% degradation after 48 hours, requiring amber vial storage .
    • Stabilization Tactics :
  • Formulation : Encapsulate in PLGA nanoparticles to protect the bromoaryl moiety from nucleophilic attack .

Q. How does the tert-butyl group influence structure-activity relationships (SAR) in benzamide derivatives?

  • Methodology :

  • Comparative Synthesis : Prepare analogs with methyl, isopropyl, and cyclohexyl groups.
  • Biological Testing :
  • Anticancer : tert-butyl analogs show 3x higher apoptosis induction (via caspase-3 activation) due to enhanced hydrophobic binding in kinase pockets .
  • Solubility : LogP increases from 2.1 (methyl) to 3.5 (tert-butyl), requiring DMSO >10% for in vitro assays .

Data Contradiction Analysis

Q. Why do computational models (e.g., DFT) conflict with experimental solubility data?

  • Root Cause :

  • DFT Limitations : Gas-phase calculations underestimate solvation effects. For example, predicted logP = 2.8 vs. experimental logP = 3.5 due to inadequate water-cluster modeling .
    • Resolution :
  • Use COSMO-RS solvation models with explicit solvent parameters to improve accuracy .

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Feasible Synthetic Routes

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N-T-Butyl 4-bromo-2-ethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.